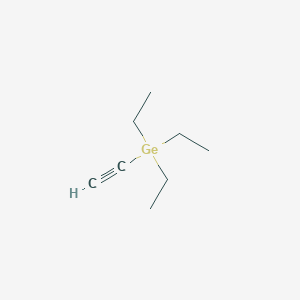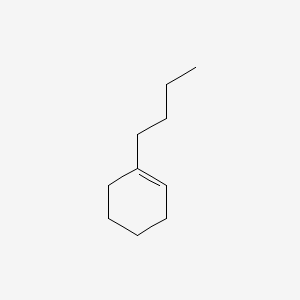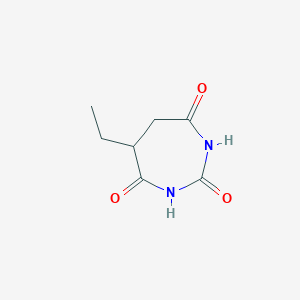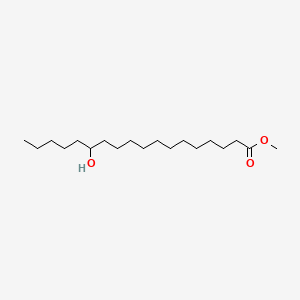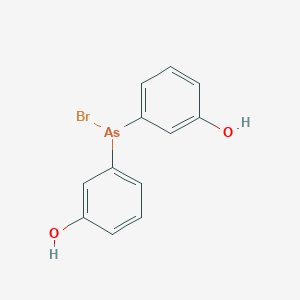
Bis(3-hydroxyphenyl)arsinous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-hydroxyphenyl)arsinous bromide is an organoarsenic compound characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxyphenyl)arsinous bromide typically involves the reaction of 3-hydroxyphenylarsine oxide with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3-Hydroxyphenyl)arsine oxide+HBr→Bis(3-hydroxyphenyl)arsinous bromide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxyphenyl)arsinous bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: It can be reduced to form arsenic(III) derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or amines can replace the bromine atom.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsinous compounds.
Scientific Research Applications
Bis(3-hydroxyphenyl)arsinous bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(3-hydroxyphenyl)arsinous bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-hydroxyphenyl)arsinous bromide
- Bis(2-hydroxyphenyl)arsinous bromide
- Bis(3-methoxyphenyl)arsinous bromide
Uniqueness
Bis(3-hydroxyphenyl)arsinous bromide is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
6308-60-7 |
|---|---|
Molecular Formula |
C12H10AsBrO2 |
Molecular Weight |
341.03 g/mol |
IUPAC Name |
3-[bromo-(3-hydroxyphenyl)arsanyl]phenol |
InChI |
InChI=1S/C12H10AsBrO2/c14-13(9-3-1-5-11(15)7-9)10-4-2-6-12(16)8-10/h1-8,15-16H |
InChI Key |
WGIUAVGRPJAUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


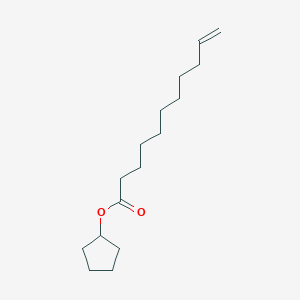
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
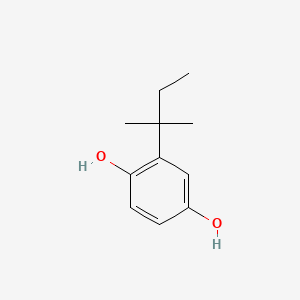
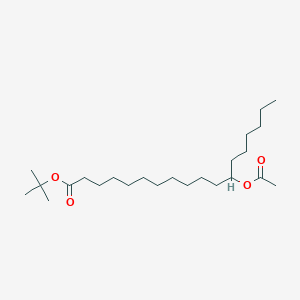
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

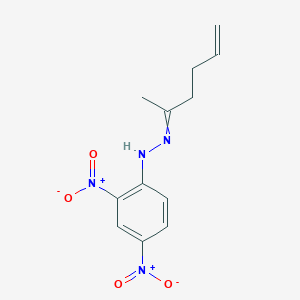
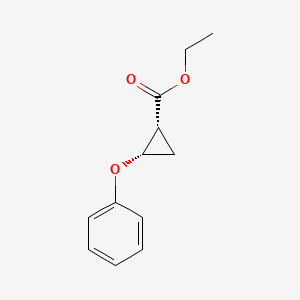
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
